1-[(4-fluorobenzyl)sulfonyl]-N-(2-methylbenzyl)piperidine-4-carboxamide
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Overview
Description
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a carboxamide group, a fluorophenyl group, and a methanesulfonyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using suitable reagents.
Substitution with Fluorophenyl and Methanesulfonyl Groups: The fluorophenyl and methanesulfonyl groups can be introduced through nucleophilic substitution reactions using appropriate fluorinated and sulfonylating agents.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic ring or the piperidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in biochemical studies to investigate its interactions with biological molecules.
Industry: The compound can be used in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Fentanyl Analogues: These compounds share structural similarities with the piperidine ring and carboxamide group but differ in their specific substituents and pharmacological properties.
Indole Derivatives: These compounds contain aromatic rings and various functional groups, similar to the fluorophenyl and methanesulfonyl groups in the target compound.
Properties
Molecular Formula |
C21H25FN2O3S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25FN2O3S/c1-16-4-2-3-5-19(16)14-23-21(25)18-10-12-24(13-11-18)28(26,27)15-17-6-8-20(22)9-7-17/h2-9,18H,10-15H2,1H3,(H,23,25) |
InChI Key |
NBDCEWJNUSYCQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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